molecular formula C9H8F5NO B13534064 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13534064
M. Wt: 241.16 g/mol
InChI Key: BMGOGNPFGVQFSY-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a difluoro- and methoxy-substituted aromatic ring, a common motif in drug discovery, and a trifluoroethylamine group, which can significantly alter the metabolic stability, lipophilicity, and binding affinity of potential drug candidates. While specific biological data for this exact molecule may be limited, its structural analogs are prominently featured in the development of novel therapeutic agents. For instance, closely related (2,6-difluoro-4-methoxyphenyl)ethanamine derivatives are key intermediates in the synthesis of selective estrogen receptor down-regulators (SERDs), a class of compounds being actively investigated for the treatment of hormone-resistant cancers . Similarly, compounds with the 2,2,2-trifluoro-1-(fluoromethoxyphenyl)ethanamine structure are utilized in life science research and as components in the preparation of more complex bioactive molecules . Researchers can employ this chemical as a versatile scaffold for constructing targeted libraries or as a critical intermediate in multi-step synthetic routes. The presence of fluorine atoms and the amine functional group makes it a valuable precursor for the exploration of structure-activity relationships (SAR) in the quest for new pharmacologically active compounds. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3

InChI Key

BMGOGNPFGVQFSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(F)(F)F)N)F

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

  • Preparation of Trifluoroethylamine Intermediate:
    The key starting material is often 2,2,2-trifluoroethylamine or its hydrochloride salt, which can be synthesized via the reduction of trifluoroacetic acid derivatives or through amination of trifluoroalkyl halides.

  • Coupling with Aryl Halide:
    The aryl halide, typically 2,6-difluoro-4-methoxyphenyl bromide or chloride, is reacted with the trifluoroethylamine under basic conditions, such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reaction Conditions:
    Elevated temperatures (~80-120°C) are employed to facilitate nucleophilic substitution, with reaction times varying from 12 to 24 hours.

Reaction Scheme:

ArX + CF3CH2NH2 → Ar–CH2–NH–CF3

Where ArX is 2,6-difluoro-4-methoxyphenyl halide, and CF3CH2NH2 is trifluoroethylamine.

Formation via Condensation of 4-Methoxybenzaldehyde with Trifluoroethylamine

This approach is based on the condensation of 4-methoxybenzaldehyde with trifluoroethylamine, followed by reduction or further functionalization.

Key Steps:

  • Imine Formation:
    4-Methoxybenzaldehyde reacts with trifluoroethylamine hydrochloride in the presence of a base such as triethylamine or p-toluenesulfonic acid, under reflux conditions with toluene and Dean–Stark apparatus to remove water and drive the equilibrium toward imine formation.

  • Reduction of Imine to Amine:
    The imine intermediate is reduced using catalytic hydrogenation (e.g., Pd/C under H2) or chemical reducing agents like sodium borohydride (NaBH4), yielding the desired trifluoroethylamine derivative.

Reaction Conditions:

  • Reflux in toluene with Dean–Stark trap for 16 hours.
  • Reduction step at room temperature or under mild heating.

Reaction Scheme:

4-Methoxybenzaldehyde + CF3CH2NH2·HCl → Imine intermediate → Reduced to 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Multistep Synthesis via Halogenated Precursors and Nucleophilic Substitution

This method involves initial halogenation of the aromatic ring, followed by nucleophilic substitution with trifluoroethylamine.

Procedure:

  • Step 1:
    Synthesize 2,6-difluoro-4-methoxyphenyl halide (preferably bromide or iodide) via electrophilic aromatic substitution using halogenating agents.

  • Step 2:
    React the halogenated aromatic compound with trifluoroethylamine in the presence of a base such as potassium carbonate or sodium hydride in a polar solvent at elevated temperature.

  • Step 3:
    Purify the product via chromatography or recrystallization.

Reaction Conditions:

  • Heating at 100–120°C.
  • Use of inert atmosphere to prevent side reactions.

Summary of Key Reagents and Conditions

Method Reagents Solvent Temperature Time Notes
Nucleophilic substitution Trifluoroethylamine, aryl halide DMF or acetonitrile 80–120°C 12–24 h Requires halogenated aryl precursor
Condensation + reduction 4-Methoxybenzaldehyde, trifluoroethylamine hydrochloride Toluene, Dean–Stark Reflux (~110°C) 16 h + reduction Imine formation followed by reduction
Halogenation + substitution Aromatic halide, trifluoroethylamine Polar aprotic solvent 100–120°C Variable Multi-step process

Chemical Reactions Analysis

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The methoxy group introduces hydrophilic character, potentially affecting solubility and interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine and related compounds, focusing on structural features, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

Compound Name Aromatic Core Substituents Key Functional Group Molecular Formula
Target Compound Benzene 2,6-diF; 4-OCH₃ -CH(NH₂)-CF₃ C₉H₇F₅NO
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine Benzene 2-OCF₂H -CH(NH₂)-CF₃ C₉H₈F₅NO
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Benzene 4-OCH₂CF₃ -CH₂-NH₂ C₁₀H₁₂F₃NO
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine Pyridine 2,6-diCl -CH(NH₂)-CF₃ C₇H₅Cl₂F₃N₂
  • Electron-Withdrawing vs. In contrast, 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine has a stronger electron-withdrawing OCF₂H group at position 2, which may reduce binding affinity in certain contexts.
  • Heterocyclic vs. Benzene Cores : The pyridine-based analog in introduces nitrogen-mediated polarity, which could alter solubility and hydrogen-bonding capacity compared to the benzene core of the target compound.

Physicochemical Properties

Property Target Compound 1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine 1-(2,6-Dichloropyridin-4-yl)-Trifluoroethanamine
Molecular Weight ~241.16 g/mol 221.20 g/mol 265.03 g/mol
LogP (Predicted) ~2.5 (high due to F) ~2.1 ~2.8 (Cl increases lipophilicity)
Water Solubility Low (fluorine-rich) Moderate (polar OCH₂CF₃) Very Low (Cl and pyridine)
  • The target compound’s trifluoroethylamine group and fluorine substituents contribute to higher lipophilicity than 1-[4-(Trifluoroethoxy)phenyl]ethan-1-amine , which retains some polarity via its trifluoroethoxy group.

Biological Activity

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. The incorporation of multiple fluorine atoms enhances its binding affinity to various biological targets, making it a subject of extensive research in medicinal chemistry and pharmacology.

The molecular formula of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is C9H7F5NC_9H_7F_5N with a molecular weight of 242.14 g/mol. Its structure features a difluoromethoxyphenyl group attached to a trifluoroethanamine moiety, which contributes to its distinctive reactivity and interaction profile with biological systems.

PropertyValue
Molecular FormulaC9H7F5N
Molecular Weight242.14 g/mol
IUPAC Name1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
InChI KeyCPQTUCBNFQJCNM-UHFFFAOYSA-N

The biological activity of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine enhances its lipophilicity and metabolic stability, allowing it to penetrate biological membranes more effectively. Research indicates that this compound may modulate various biochemical pathways by acting as an inhibitor or activator of specific targets.

Antiparasitic Activity

In studies focusing on antiparasitic effects, compounds structurally similar to 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine have shown promising results against malaria parasites. For instance, modifications in the molecular structure have been linked to improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity, crucial for malaria parasite survival. This suggests potential applications in developing new antimalarial therapies .

Cytotoxicity and Metabolic Stability

Research has also explored the cytotoxic effects of this compound on human cell lines. Preliminary findings indicate that while it exhibits some degree of cytotoxicity at higher concentrations, its metabolic stability is significantly enhanced compared to non-fluorinated analogs. Studies measuring the clearance rates in human liver microsomes show a favorable profile for potential therapeutic use .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds that highlight the biological activity of fluorinated amines:

  • Case Study on Antimalarial Efficacy : A study optimized a series of dihydroquinazolinone derivatives that included fluorinated groups similar to those in 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine. These derivatives demonstrated significant activity against Plasmodium falciparum in vitro and showed promise in vivo using mouse models .
  • Metabolic Profiling : Another investigation focused on the metabolic pathways of fluorinated compounds. It was determined that the introduction of polar functionalities could enhance solubility while maintaining or improving metabolic stability .

Q & A

Q. What are the recommended synthetic methodologies for 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination, leveraging trifluoroethylamine precursors. Key steps include:

  • Alkylation : Reacting 2,6-difluoro-4-methoxybenzaldehyde with trifluoroethylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures.
    Optimization focuses on temperature (0–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to minimize byproducts like imines. Reaction progress is monitored via TLC and LC-MS .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine environments. For example, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet (~δ 3.8 ppm), while trifluoroethyl signals split due to coupling with fluorine .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. SHELXL (via SHELX suite) is widely used for refinement, though challenges arise from fluorine’s low electron density requiring high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~265.16 g/mol) and detects impurities.

Q. What preliminary biological assays are suitable for assessing this compound’s activity?

  • Receptor Binding Assays : Screen against serotonin/dopamine receptors (common targets for trifluoroethylamines) using radioligand displacement (e.g., 3H^3\text{H}-ketanserin for 5-HT2_2 receptors). IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells (48-hour exposure, 1–100 µM range) evaluate safety margins .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in fluorine substitution patterns, and what software tools are recommended?

Fluorine’s low electron density complicates X-ray refinement. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high mosaicity crystals.
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (B3LYP/6-31G**) to validate geometry .
  • Synchrotron Radiation : High-flux beams (e.g., Diamond Light Source) improve data quality for weak fluorine signals .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?

  • Analog Synthesis : Replace methoxy with ethoxy, halogenate phenyl positions, or modify the trifluoroethyl group (e.g., CF3_3 → CHF2_2) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with methoxy, hydrophobic pockets for CF3_3) .
  • Biological Testing : Compare analogs in functional assays (e.g., cAMP modulation for GPCR targets) to correlate structural changes with potency .

Q. What experimental and computational approaches resolve contradictions in biological data (e.g., conflicting IC50_{50}50​ values across studies)?

  • Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability.
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from multiple studies, weighting by assay robustness.
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS) to identify conformational states that explain divergent activity .

Methodological Notes

  • Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N2_2) and moisture control to prevent amine oxidation.
  • Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (InChI key: ZZIXVAMBEACSOF-UHFFFAOYSA-N) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., GLP standards for in vitro assays).

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